4'-Bromo-4-(trifluoromethoxy)biphenyl
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Overview
Description
4’-Bromo-4-(trifluoromethoxy)biphenyl is an organic compound with the molecular formula C13H8BrF3O. It is a biphenyl derivative where one phenyl ring is substituted with a bromine atom and the other with a trifluoromethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-4-(trifluoromethoxy)biphenyl typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and a halogenated aromatic compound in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out at elevated temperatures (around 80-100°C) to facilitate the coupling process .
Industrial Production Methods: In an industrial setting, the production of 4’-Bromo-4-(trifluoromethoxy)biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 4’-Bromo-4-(trifluoromethoxy)biphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Oxidation and Reduction: Reagents like potassium permanganate or hydrogen gas can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while coupling reactions can produce extended biphenyl systems .
Scientific Research Applications
4’-Bromo-4-(trifluoromethoxy)biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Material Science: The compound is utilized in the development of new materials with specific electronic properties.
Biology and Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.
Mechanism of Action
The mechanism by which 4’-Bromo-4-(trifluoromethoxy)biphenyl exerts its effects is primarily through its participation in chemical reactions. The bromine and trifluoromethoxy groups influence the reactivity and stability of the compound, making it a versatile intermediate in various synthetic pathways. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
4-Bromobiphenyl: Similar in structure but lacks the trifluoromethoxy group, resulting in different reactivity and applications.
4-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to variations in chemical behavior.
4-(Trifluoromethyl)benzyl bromide: Another related compound with different substitution patterns .
Uniqueness: 4’-Bromo-4-(trifluoromethoxy)biphenyl is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features make it particularly useful in specific synthetic applications and material science research .
Properties
IUPAC Name |
1-bromo-4-[4-(trifluoromethoxy)phenyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3O/c14-11-5-1-9(2-6-11)10-3-7-12(8-4-10)18-13(15,16)17/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJDIXJKGSONDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50631489 |
Source
|
Record name | 4-Bromo-4'-(trifluoromethoxy)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50631489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134150-03-1 |
Source
|
Record name | 4-Bromo-4'-(trifluoromethoxy)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50631489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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